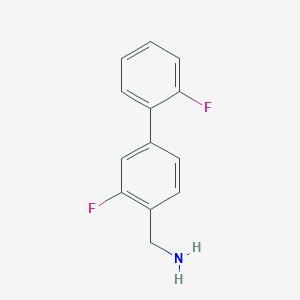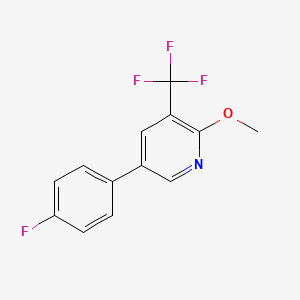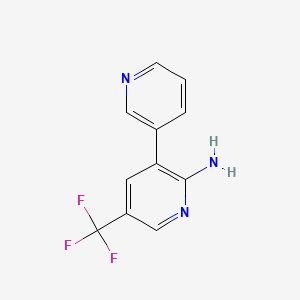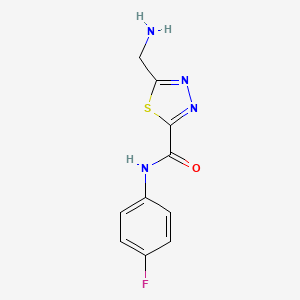
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Übersicht
Beschreibung
The compound “5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide” is an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains an aminomethyl group (-NH2) and a 4-fluorophenyl group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, with the aminomethyl and 4-fluorophenyl groups attached. The fluorine atom in the 4-fluorophenyl group is highly electronegative, which could influence the chemical behavior of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the fluorine atom in the 4-fluorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the aminomethyl and 4-fluorophenyl groups could influence the compound’s solubility, polarity, and acidity .Wissenschaftliche Forschungsanwendungen
Biological Activity of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their broad pharmacological potential, attributed to the 1,3,4-thiadiazole scaffold's versatility for chemical modifications. These compounds have been identified as essential structural components of biological agents, displaying antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their pharmacological activity. This highlights their importance as heterocyclic fragments in drug design and the development of new drug-like molecules (Lelyukh, 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds structurally related to 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide, have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising results in preclinical testing for new antitumor drugs. This research suggests a significant potential for the development of novel therapeutic agents targeting cancer (Iradyan et al., 2009).
AMPK Activation and AMPK-Independent Effects
The role of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as an AMPK activator has been extensively studied. While primarily used to modulate AMPK activity, research indicates that AICAr effects, previously attributed to AMPK activation, might also involve AMPK-independent mechanisms. This highlights the complexity of AICAr's pharmacological effects and the need for careful interpretation of studies using it as an AMPK-activator (Visnjic et al., 2021).
Pharmacological Activities of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives, due to their extensive pharmacological activities, are highlighted as significant in the development and design of new drugs. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This demonstrates the critical role of the 1,3,4-thiadiazole scaffold in medicinal chemistry for creating compounds with diverse biological profiles (Mishra et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-1-3-7(4-2-6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPAKSKEYNIYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



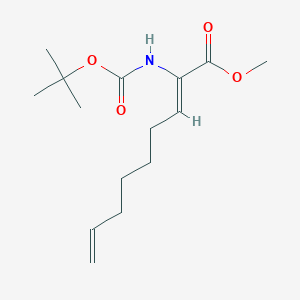
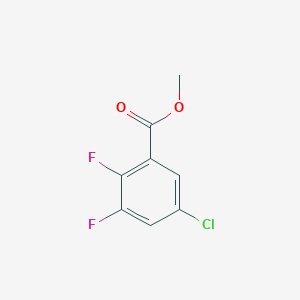
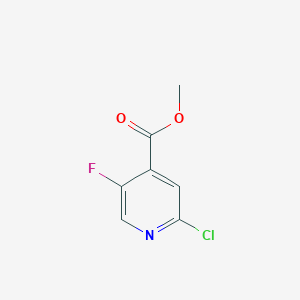
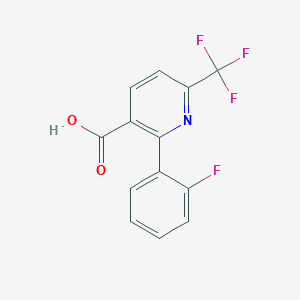
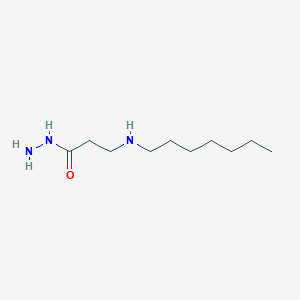
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
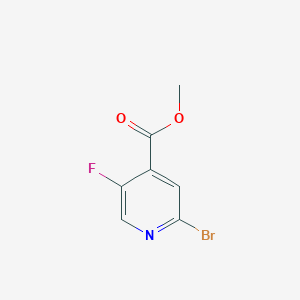
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
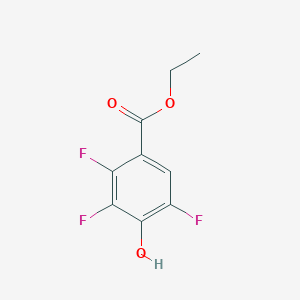
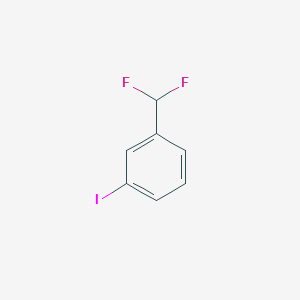
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)
